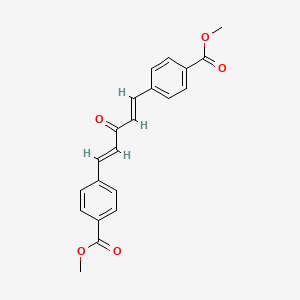

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is an organic compound with a complex structure that includes two benzene rings connected by a conjugated diene system with ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate typically involves a multi-step process. One common method is the condensation reaction between benzaldehyde derivatives and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles like amines or thiols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia in ethanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. Additionally, the conjugated diene system allows the compound to participate in electron transfer reactions, which can be exploited in redox processes .

Comparison with Similar Compounds

Similar Compounds

Dibenzylideneacetone: Similar structure with two benzene rings and a conjugated diene system.

1,4-Dimethoxybenzene: Contains methoxy groups attached to a benzene ring.

(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar conjugated diene system with chlorophenyl groups.

Uniqueness

Dimethyl 4,4’-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate is unique due to its ester functional groups and the specific arrangement of its conjugated diene system

Biological Activity

Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate (CAS No. 881916-00-3) is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18O5. Its structure features two benzoate groups connected through a diene linker. This configuration may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study demonstrated that derivatives of dibenzoate compounds can scavenge free radicals effectively, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Some studies have shown that related compounds can inhibit pro-inflammatory cytokines. The potential anti-inflammatory effects of this compound warrant further investigation to determine if it can modulate inflammatory pathways effectively.

Antimicrobial Activity

Preliminary assessments suggest that certain dibenzoate derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with similar functional groups have been shown to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Future studies should focus on the specific antimicrobial efficacy of this compound against a range of bacteria and fungi.

Case Studies and Research Findings

The biological activities of this compound may be attributed to its ability to interact with cellular targets:

- Radical Scavenging : The diene structure may facilitate electron donation to neutralize reactive oxygen species.

- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation through receptor interactions.

- Membrane Disruption : Similar compounds have been shown to affect bacterial membranes; thus, this compound might exhibit comparable mechanisms.

Conclusion and Future Directions

This compound presents a compelling profile for further research into its biological activities. While initial studies suggest potential antioxidant and anti-inflammatory properties alongside antimicrobial effects, comprehensive investigations are necessary to elucidate its mechanisms of action fully and therapeutic applications.

Future research should focus on:

- Detailed pharmacological studies to quantify its biological activities.

- Exploration of structure-activity relationships to optimize efficacy.

- In vivo studies to assess safety and therapeutic potential in clinical settings.

Properties

Molecular Formula |

C21H18O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl 4-[(1E,4E)-5-(4-methoxycarbonylphenyl)-3-oxopenta-1,4-dienyl]benzoate |

InChI |

InChI=1S/C21H18O5/c1-25-20(23)17-9-3-15(4-10-17)7-13-19(22)14-8-16-5-11-18(12-6-16)21(24)26-2/h3-14H,1-2H3/b13-7+,14-8+ |

InChI Key |

VPJRXBHPBXCPQN-FNCQTZNRSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.